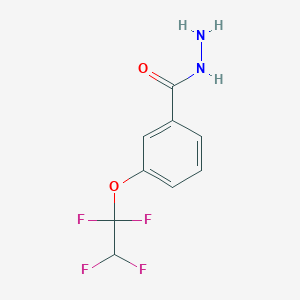

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

Description

BenchChem offers high-quality 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOWECABTHXXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

This guide provides an in-depth exploration of the synthesis and detailed characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety is of particular interest, as fluorination is a well-established strategy to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Fluorinated Benzohydrazides

Benzohydrazide derivatives form a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6] The core structure of benzohydrazide serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, can profoundly modulate the physicochemical and pharmacokinetic properties of the parent molecule.[3][7] The high electronegativity and metabolic stability of the C-F bond often lead to improved drug efficacy and a more favorable ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profile.[8] This guide will focus on a specific derivative, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, detailing its rational synthesis and comprehensive structural elucidation.

Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide: A Two-Step Approach

The synthesis of the target compound is logically approached via a two-step process, commencing with the commercially available 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This strategy ensures a high-yielding and straightforward pathway to the desired product.

Caption: Synthetic pathway for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.

Step 1: Esterification of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard and highly efficient esterification reaction, often referred to as the Fischer esterification. The use of thionyl chloride (SOCl₂) as a catalyst with methanol is a common and effective method for this transformation.

Experimental Protocol:

-

To a solution of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 30 minutes, and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate

The second and final step is the conversion of the methyl ester to the target benzohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.[9][10]

Experimental Protocol:

-

Dissolve the methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq) in ethanol (15 mL/g of ester).

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 238.14[11] | 1.0 | - |

| Thionyl Chloride | 118.97 | 1.2 | - |

| Methanol | 32.04 | Solvent | - |

| Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate | 252.17 | 1.0 | - |

| Hydrazine Hydrate | 50.06 | 3.0 | - |

| Ethanol | 46.07 | Solvent | - |

Comprehensive Characterization

The structural confirmation of the synthesized 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is achieved through a combination of spectroscopic techniques. The expected data from these analyses are detailed below.

Caption: Workflow for the characterization of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[12][13][14] For 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, the characteristic absorption bands are expected in the following regions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching (asym/sym) | 3200-3400[13][15] |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (Amide I) | Stretching | 1640-1680[12][13] |

| N-H | Bending (Amide II) | 1510-1550[13] |

| C-O-C | Stretching | 1200-1300 |

| C-F | Stretching | 1000-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for complete characterization.[12][16][17]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH and -NH₂ protons of the hydrazide group, and the proton of the tetrafluoroethoxy group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The hydrazide protons will be visible as broad singlets, and their chemical shift can be concentration-dependent. The proton of the -OCHF₂ group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide will be observed downfield, typically in the range of δ 160-170 ppm. The aromatic carbons will appear between δ 110-160 ppm. The carbons of the tetrafluoroethoxy group will show characteristic splitting patterns due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[18][19][20] The 1,1,2,2-tetrafluoroethoxy group will exhibit two distinct signals, each corresponding to the -CF₂- groups, with characteristic coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[21][22][23] For 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, the molecular ion peak (M⁺) is expected at m/z 252.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Due to the presence of fluorine, the fragmentation pattern may show characteristic losses of fluorinated fragments. It is worth noting that for some fluorine compounds, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra, and softer ionization techniques like field ionization (FI) might be more suitable.[24]

Potential Applications in Drug Discovery

The unique combination of the benzohydrazide core and the 1,1,2,2-tetrafluoroethoxy group makes this compound a promising candidate for further investigation in drug discovery programs. The benzohydrazide moiety is a known pharmacophore with a wide range of biological activities.[4][5] The tetrafluoroethoxy group can enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties.[1][8] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This technical guide has outlined a robust and efficient synthetic route to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, starting from a commercially available precursor. Furthermore, a comprehensive analytical workflow for the unambiguous characterization of the final product has been detailed. The strategic incorporation of the tetrafluoroethoxy group onto the versatile benzohydrazide scaffold presents a promising avenue for the development of novel drug candidates with potentially enhanced therapeutic profiles. The information provided herein is intended to empower researchers and scientists to synthesize, characterize, and explore the potential of this and similar fluorinated compounds in their drug discovery endeavors.

References

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available at: [Link]

-

Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Available at: [Link]

-

Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Available at: [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]

-

Mass Spectra of Fluorocarbons. Available at: [Link]

-

The Pharma Innovation Journal: Benzohydrazides: As potential bio-active agents. Available at: [Link]

-

Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar. Available at: [Link]

-

Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4 | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. Available at: [Link]

-

IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2) - ResearchGate. Available at: [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. Available at: [Link]

-

Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - ResearchGate. Available at: [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. Available at: [Link]

-

(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. Available at: [Link]

-

Conversion of benzoic acid to benzoic anhydride using the PPh 3 /TCCA/PhCOOK system under different reaction conditions - ResearchGate. Available at: [Link]

-

Synthesis of 3-(1H-tetrazol-5-yl)benzohydrazide (41) - ResearchGate. Available at: [Link]

-

3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE - gsrs. Available at: [Link]

-

How is benzoic acid converted to Benzoic anhydride - Allen. Available at: [Link]

- US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]

-

3-Chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate - PMC - NIH. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents [patents.google.com]

- 11. 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOIC ACID | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. biophysics.org [biophysics.org]

- 20. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 23. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this guide synthesizes information from its constituent moieties, data for its precursor, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, and computational predictions to offer a robust profile. The guide covers the compound's identity, predicted physicochemical characteristics, a proposed synthesis protocol with mechanistic insights, and expected spectral data. This document is intended to serve as a foundational resource for researchers and developers working with or considering the use of this compound in their scientific endeavors.

Introduction

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (CAS No. 114467-21-9) is a complex organic molecule that incorporates a benzohydrazide core functionalized with a tetrafluoroethoxy group. The benzohydrazide scaffold is a well-known pharmacophore found in a variety of biologically active compounds, exhibiting antitubercular, anticonvulsant, and antidepressant properties. The introduction of the highly electronegative and lipophilic 1,1,2,2-tetrafluoroethoxy group is anticipated to significantly modulate the parent molecule's physicochemical properties, such as its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding these properties is paramount for its rational application in drug design and materials science.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide | - |

| CAS Number | 114467-21-9 | [1][2] |

| Molecular Formula | C₉H₈F₄N₂O₂ | - |

| Molecular Weight | 252.17 g/mol | - |

| SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN | [3] |

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a valuable estimation for guiding experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Tool |

| pKa (most acidic) | 11.5 - 12.5 | ACD/pKa, MolGpKa[4][5] |

| pKa (most basic) | 2.0 - 3.0 | ACD/pKa, MolGpKa[4][5] |

| logP | 1.5 - 2.5 | Molinspiration, ALOGPS[6][7] |

| Aqueous Solubility | Low | Inferred from logP |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

Scientific Rationale for Predicted Properties

-

pKa: The benzohydrazide moiety contains both acidic (N-H) and basic (amino) protons. The electron-withdrawing nature of the aromatic ring and the tetrafluoroethoxy group is expected to increase the acidity of the N-H protons compared to aliphatic hydrazides, resulting in a lower pKa for the conjugate acid. The predicted acidic pKa in the range of 11.5-12.5 is attributed to the deprotonation of the hydrazide N-H. The basic pKa, predicted to be in the 2.0-3.0 range, corresponds to the protonation of the terminal amino group.

-

logP: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity. The presence of the tetrafluoroethoxy group, with its four fluorine atoms, significantly increases the lipophilicity of the molecule. While the hydrazide group contributes some polarity, the overall character of the molecule is predicted to be moderately lipophilic, as indicated by the logP range of 1.5-2.5. This property is crucial for predicting membrane permeability and potential bioaccumulation.

-

Aqueous Solubility: Based on the predicted logP value, the aqueous solubility of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is expected to be low. Highly fluorinated compounds often exhibit reduced water solubility.

Synthesis and Characterization

While a specific synthesis protocol for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is not detailed in the available literature, a standard and reliable method for the preparation of benzohydrazides involves the condensation of a corresponding ester or benzaldehyde with hydrazine hydrate.

Proposed Synthesis Workflow

The most direct and logical synthetic route to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is the reaction of methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate with hydrazine hydrate. An alternative, though less common, approach could involve the direct reaction with the corresponding benzaldehyde, although this may lead to the formation of a hydrazone as a side product.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for benzohydrazide synthesis. Optimization of reaction time, temperature, and purification methods may be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 - 2.0 eq.) dropwise at room temperature. The excess hydrazine is used to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.

Expected Spectral Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 6.5-8.0 ppm region), a triplet for the -CHF₂ proton of the tetrafluoroethoxy group (around 6.0-6.5 ppm), and broad singlets for the -NH- and -NH₂ protons of the hydrazide group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon (around 160-170 ppm), and the two carbons of the tetrafluoroethoxy group, which will show splitting due to coupling with fluorine.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the tetrafluoroethoxy group, and it should show two distinct signals, each as a triplet, corresponding to the -CF₂- and -CHF₂ moieties.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-F stretching (in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 252.17 g/mol .

Potential Applications

The unique combination of the benzohydrazide core and the tetrafluoroethoxy group suggests several potential areas of application:

-

Drug Development: The compound could serve as a lead structure or an intermediate in the synthesis of novel therapeutic agents. The fluorinated moiety can enhance metabolic stability and membrane permeability, while the hydrazide group provides a handle for further chemical modification.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with specific properties, such as liquid crystals, polymers, and functional coatings. The compound's aromatic and fluorinated nature could be exploited in these areas.

-

Chemical Biology: As a potential enzyme inhibitor or a probe for studying biological systems, where the fluorine atoms can be used as reporters in ¹⁹F NMR studies.

Conclusion

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is a molecule of significant interest due to its hybrid structure, which combines a biologically relevant pharmacophore with a functionality-enhancing fluorinated group. While experimental data on its physicochemical properties are currently scarce, this guide provides a comprehensive, albeit predictive, overview to stimulate and support further research. The proposed synthesis and characterization methods offer a clear path for its preparation and validation. As research into fluorinated organic compounds continues to expand, a thorough understanding of the properties of molecules like 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide will be crucial for unlocking their full potential.

References

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 114467-21-9|3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide|BLD Pharm [bldpharm.com]

- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bio.tools [bio.tools]

- 5. acdlabs.com [acdlabs.com]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide CAS number 114467-21-9

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (CAS No. 114467-21-9)

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of innovation. The 1,1,2,2-tetrafluoroethoxy moiety is a particularly compelling substituent, capable of profoundly modulating the physicochemical and pharmacokinetic properties of a parent molecule. When coupled with the versatile and biologically significant benzohydrazide core, we arrive at 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide, a compound of considerable interest for the discerning researcher.

This guide eschews a conventional template, instead offering a holistic and scientifically grounded exploration of this molecule. It is designed for the hands-on scientist, providing not just data, but a narrative of causality and practical application. We will delve into its rational synthesis, its anticipated properties, and its potential as a key building block in the development of novel therapeutics and advanced materials.

The Benzohydrazide Scaffold: A Privileged Motif in Medicinal Chemistry

The benzohydrazide functional group is a well-established and highly valued scaffold in medicinal chemistry.[1] Hydrazides, and their derivatives such as hydrazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The utility of the hydrazide group stems from its ability to act as a versatile synthon for the creation of various heterocyclic compounds and its capacity to form key hydrogen bonding interactions with biological targets.[1]

The Influence of the 1,1,2,2-Tetrafluoroethoxy Substituent

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[4][5][6] The 1,1,2,2-tetrafluoroethoxy group imparts several advantageous properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can shield adjacent parts of the molecule from oxidative metabolism, thereby increasing the drug's half-life.[4][7]

-

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[6]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins.[5]

-

Conformational Control: The steric and electronic influence of the tetrafluoroethoxy group can lock the molecule into a bioactive conformation.

Synthesis and Characterization

A robust and logical synthetic pathway is crucial for the reliable production and study of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. The following section outlines a proposed synthetic route and the expected analytical characterization.

Proposed Synthetic Pathway

The most direct route to the target compound involves a two-step process starting from 3-hydroxybenzoic acid.

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 3. omicsonline.org [omicsonline.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Structure elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

An In-depth Technical Guide to the Structure Elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel compound 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the strategic application of modern analytical techniques. The narrative emphasizes the rationale behind experimental choices and the integration of data to achieve unambiguous structural confirmation, adhering to the highest standards of scientific integrity.

Introduction: The Significance of Structural Verification

The compound 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a molecule of interest due to its unique combination of a benzohydrazide core, known for a wide range of biological activities, and a tetrafluoroethoxy substituent, which can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] Accurate and definitive structure elucidation is a critical first step in the drug discovery and development pipeline, ensuring that all subsequent biological and toxicological studies are based on a well-characterized chemical entity. This guide presents a multi-technique approach to confidently establish the molecular structure of this compound.

Proposed Synthetic Pathway

A plausible synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide would likely involve a two-step process starting from 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This would first be converted to its corresponding methyl ester, followed by hydrazinolysis. A similar procedure has been successfully used for the synthesis of other benzohydrazide derivatives.[1]

Step 1: Esterification of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

-

3-(1,1,2,2-tetrafluoroethoxy)benzoic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.

Step 2: Hydrazinolysis of the methyl ester.

-

The resulting methyl ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, to produce the final product, 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide.[1]

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the molecular structure of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The proposed workflow is depicted below.

Caption: Workflow for the structure elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique to determine the molecular weight of the synthesized compound, providing immediate confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) further offers the elemental composition, a critical piece of evidence for the molecular formula. The fragmentation pattern can also give clues about the compound's structure.

Trustworthiness: A self-validating protocol for MS involves the use of an internal standard for mass accuracy calibration and the analysis of isotopic patterns, which must match the theoretical distribution for the proposed elemental composition.

Experimental Protocol (Hypothetical)

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is employed, as the hydrazide moiety is readily protonated.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-1000.

-

Tandem MS (MS/MS): The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Predicted Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C9H8F4N2O2 | Based on the proposed structure. |

| Exact Mass | 252.0522 | Calculated for C9H8F4N2O2. |

| [M+H]+ (HRMS) | 253.0595 | The protonated molecular ion is expected to be the base peak in ESI+.[3] |

| Key Fragment Ions | m/z 149, 121, 103 | Expected fragments from the cleavage of the hydrazide and ether linkages. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, IR is crucial for confirming the presence of the N-H, C=O, and C-F bonds.

Trustworthiness: The protocol is validated by running a background spectrum before the sample analysis to eliminate atmospheric interference (CO2, H2O) and by comparing the obtained spectrum with established correlation charts for functional groups.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1.

Predicted Data

| Wavenumber (cm-1) | Predicted Functional Group | Rationale |

| 3300-3200 | N-H stretching | Characteristic of the hydrazide N-H bonds.[4][5] |

| 3100-3000 | Aromatic C-H stretching | Indicates the presence of the benzene ring.[5] |

| 1680-1640 | C=O stretching (Amide I) | Strong absorption typical for the carbonyl group in a benzohydrazide.[4][5] |

| 1600-1450 | C=C stretching | Aromatic ring vibrations. |

| 1300-1000 | C-F stretching | Strong absorptions characteristic of fluoroalkanes. |

| 1250-1000 | C-O stretching | Ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1H, 13C, and 19F NMR experiments will map out the carbon-hydrogen framework, identify the chemical environments of all atoms, and confirm the connectivity through the analysis of spin-spin coupling.

Trustworthiness: The use of a deuterated solvent with a known chemical shift provides an internal reference for the accurate calibration of the chemical shift scale. The integration of the signals in 1H NMR must correspond to the number of protons in the proposed structure.

Experimental Protocol (Hypothetical)

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

Predicted Data

1H NMR (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | singlet | 1H | -CONH- | Amide proton, exchangeable with D2O. |

| ~7.6-7.2 | multiplet | 4H | Aromatic protons | Protons on the substituted benzene ring. |

| ~6.8 | triplet (JHF ≈ 52 Hz) | 1H | -OCHF2 | The proton of the tetrafluoroethoxy group, split by two geminal fluorine atoms. |

| ~4.5 | broad singlet | 2H | -NH2 | Hydrazide protons, exchangeable with D2O. |

13C NMR (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the hydrazide. |

| ~158 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |

| ~130-115 | Aromatic CH | Aromatic carbons with attached protons. |

| ~115 (triplet) | -CF2- | Carbon of the tetrafluoroethoxy group, coupled to two fluorine atoms. |

| ~108 (triplet) | -CHF2 | Carbon of the tetrafluoroethoxy group, coupled to two fluorine atoms. |

19F NMR (376 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -90 | doublet | 2F | -CF2- |

| ~ -135 | triplet | 2F | -CHF2 |

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule.[9][10][11] It reveals bond lengths, bond angles, and the conformation of the molecule in the solid state, serving as the ultimate confirmation of the proposed structure.[12]

Trustworthiness: The quality of the crystal structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the calculated and observed diffraction patterns. A low R-factor (typically < 0.05) signifies a high-quality structure determination.

Experimental Protocol (Hypothetical)

-

Crystallization: Single crystals are grown by slow evaporation of the solvent from a concentrated solution of the compound in a suitable solvent system (e.g., ethanol/water).[13]

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure using specialized software.[14]

Predicted Data

-

Crystal System: Orthorhombic or monoclinic, common for such organic molecules.

-

Space Group: A centrosymmetric space group is likely.

-

Molecular Conformation: The dihedral angle between the benzene ring and the hydrazide group will be determined.[15] The conformation of the tetrafluoroethoxy group will be established.

-

Intermolecular Interactions: The presence of hydrogen bonding involving the hydrazide N-H and C=O groups would be expected, potentially forming dimers or extended networks in the crystal lattice.[16]

Comprehensive Data Interpretation and Structural Confirmation

The convergence of data from all analytical techniques provides an irrefutable confirmation of the structure of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide.

Caption: Integration of analytical data for structural confirmation.

-

Mass Spectrometry confirms the molecular formula C9H8F4N2O2.

-

IR Spectroscopy verifies the presence of the key benzohydrazide and tetrafluoroethoxy functional groups.

-

NMR Spectroscopy (1H, 13C, 19F) provides the detailed connectivity of the atoms, showing the 1,3-disubstituted benzene ring, the tetrafluoroethoxy group at position 3, and the benzohydrazide moiety. The characteristic triplet in the 1H NMR for the -OCHF2 proton and the distinct signals in the 19F NMR are hallmark indicators of the tetrafluoroethoxy group.

-

X-ray Crystallography offers the final, definitive proof of the structure, providing the precise spatial arrangement of all atoms in the molecule.

The collective evidence from these orthogonal analytical techniques would allow for the unambiguous structural elucidation of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, providing a solid foundation for its further investigation in medicinal chemistry and drug development.

References

-

J Mass Spectrom. 2014 Aug;49(8):742-9. doi: 10.1002/jms.3408. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes.[Link]

-

AIP Conference Proceedings 1823, 020121 (2017); doi: 10.1063/1.4978194. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.[Link]

-

J Mass Spectrom. 2015 Nov;50(11):1241-7. doi: 10.1002/jms.3678. Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups.[Link]

-

Mass Spectrom Rev. 2017 Sep;36(5):640-655. doi: 10.1002/mas.21487. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.[Link]

-

Sci Rep. 2017; 7: 42683. doi: 10.1038/srep42683. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance.[Link]

-

Methods Mol Biol. 2010; 654: 431–443. doi: 10.1007/978-1-60761-764-5_25. X-Ray Crystallography of Chemical Compounds.[Link]

- Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.[Link]

-

JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.[Link]

-

ResearchGate. Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups.[Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination.[Link]

-

ResearchGate. FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3).[Link]

-

ResearchGate. Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide.[Link]

-

YouTube. NMR Spectroscopy of N, P and F - atoms (CHE).[Link]

-

Wikipedia. X-ray crystallography.[Link]

-

PubChem. Benzoylhydrazine.[Link]

-

NIST WebBook. Benzoic acid, hydrazide.[Link]

-

GSRS. 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE.[Link]

-

Acta Crystallogr Sect E Struct Rep Online. 2011 May 1; 67(Pt 5): o1077. 3-Chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate.[Link]

-

Beilstein J Org Chem. 2018; 14: 2588–2598. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold.[Link]

-

ResearchGate. The molecular structure of the title compound, with atom labels and...[Link]

-

ResearchGate. Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).[Link]

-

Molecules. 2017 Jan; 22(1): 143. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.[Link]

-

Acta Crystallogr Sect E Struct Rep Online. 2024 May 1; 80(Pt 5): 534–538. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate.[Link]

-

Der Pharma Chemica, 2016, 8(2):461-469. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[Link]

-

Acta Crystallogr Sect E Crystallogr Commun. 2024 Apr 1; 80(Pt 4): 431–436. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate.[Link]

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, a fluorinated analogue of benzohydrazide with potential applications in medicinal chemistry and materials science. As the unique properties of fluorinated organic molecules continue to attract significant interest, a thorough understanding of their structural elucidation through modern analytical techniques is paramount. This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established principles of spectroscopic interpretation and supported by data from analogous structures.

The strategic incorporation of a tetrafluoroethoxy group into the benzohydrazide scaffold is anticipated to significantly influence its physicochemical and biological properties. This guide will delve into how the strong electronegativity and steric bulk of this substituent manifest in the compound's spectroscopic signatures, providing researchers with the foundational knowledge to confidently identify and characterize this and similar molecules.

Molecular Structure and Expected Spectroscopic Features

The structure of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide combines a benzohydrazide core with a tetrafluoroethoxy substituent at the meta position of the phenyl ring. This unique combination of functional groups gives rise to a predictable yet informative set of spectroscopic data.

Structure:

A systematic analysis of this structure allows for the prediction of key signals in its NMR, IR, and MS spectra. The following sections will detail the expected data and provide the rationale behind these predictions, drawing parallels with known benzohydrazide derivatives.[1][2][3][4][5]

Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydrazide N-H protons, and the unique proton of the tetrafluoroethoxy group.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~10.0 - 11.0 | Singlet (broad) | 1H | -C(=O)NH- | The amide proton is typically deshielded due to the electron-withdrawing effect of the carbonyl group and resonance. Its chemical shift can be concentration-dependent and the peak is often broad due to quadrupole broadening from the adjacent nitrogen. |

| ~7.2 - 7.8 | Multiplet | 4H | Aromatic protons | The aromatic region will display a complex multiplet pattern due to the meta-substitution. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the hydrazide and the tetrafluoroethoxy groups. |

| ~6.0 - 6.5 | Triplet of triplets | 1H | -OCHF₂ | The proton on the terminal carbon of the tetrafluoroethoxy group will be split by the two adjacent fluorine atoms into a triplet, and each of these peaks will be further split into a triplet by the two fluorine atoms on the same carbon, resulting in a triplet of triplets. This is a highly characteristic signal. |

| ~4.0 - 5.0 | Singlet (broad) | 2H | -NH₂ | The protons of the terminal amino group are typically observed as a broad singlet. The chemical shift can vary with solvent and concentration, and the signal may exchange with D₂O. |

Experimental Protocol for ¹H NMR:

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~165 - 170 | -C=O | The carbonyl carbon of the hydrazide is characteristically found in this downfield region. |

| ~150 - 155 | Ar-C-O | The aromatic carbon directly attached to the electron-withdrawing tetrafluoroethoxy group will be deshielded. |

| ~115 - 135 | Aromatic carbons | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substitution pattern. |

| ~110 - 120 (multiplet) | -CF₂-CHF₂ | The carbons of the tetrafluoroethoxy group will be significantly split by the attached fluorine atoms, resulting in complex multiplets. |

| ~105 - 115 (multiplet) | -CF₂-CHF₂ | The terminal carbon of the tetrafluoroethoxy group will also show complex splitting due to C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide will be dominated by absorptions from the N-H, C=O, C-O, and C-F bonds.[2]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3400 | Medium | N-H stretch | -NH₂ (asymmetric and symmetric) |

| 3150 - 3250 | Medium | N-H stretch | -C(=O)NH- |

| 3000 - 3100 | Weak | C-H stretch | Aromatic C-H |

| 1640 - 1680 | Strong | C=O stretch | Amide I band |

| 1500 - 1600 | Medium-Strong | C=C stretch | Aromatic ring |

| 1200 - 1300 | Strong | C-O stretch | Ar-O-C |

| 1000 - 1200 | Very Strong | C-F stretch | -CF₂- |

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Protocol for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide, electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Mass Spectrometry Data (ESI+):

| m/z | Ion | Rationale & Expert Insights |

| [M+H]⁺ | Protonated molecular ion | This will be the base peak or a very prominent peak, confirming the molecular weight of the compound. |

| [M+Na]⁺ | Sodium adduct | Often observed in ESI, especially if sodium salts are present. |

| [M-NH₂]⁺ | Loss of ammonia | A common fragmentation pathway for hydrazides. |

| [M-C₇H₅N₂O]⁺ | Cleavage of the benzoyl group | Fragmentation at the amide bond is a characteristic feature. |

Logical Relationship of Spectroscopic Data:

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic characterization of 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a robust framework for researchers to predict, acquire, and interpret these spectra. The unique signals arising from the tetrafluoroethoxy group, particularly in the ¹H and ¹³C NMR spectra, serve as powerful diagnostic tools for structural confirmation. By following the outlined protocols and understanding the underlying principles, scientists can confidently characterize this and other novel fluorinated molecules, paving the way for their exploration in drug discovery and materials science.

References

-

AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]1]

-

Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.[2]

-

Ansari, A., et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry.[3]

-

ResearchGate. (n.d.). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Retrieved from [Link]4]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]5]

Sources

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of Novel Benzohydrazide Derivatives

Introduction: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The benzohydrazide moiety (C₇H₈N₂O) has emerged as one such scaffold, demonstrating a remarkable versatility that has captured the attention of medicinal chemists worldwide.[1] Its derivatives constitute a class of compounds with a broad and potent spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, antioxidant, and enzyme inhibitory properties.[1][2][3][4][5]

The inherent structural features of benzohydrazides, particularly the reactive hydrazide-hydrazone group (-CONHNH₂), allow for facile synthetic modifications.[6] This adaptability enables the creation of large libraries of derivatives, each with unique electronic and steric properties, thereby facilitating the fine-tuning of their biological activity. This guide provides an in-depth exploration of the multifaceted therapeutic potential of novel benzohydrazide derivatives, offering a blend of mechanistic insights, summaries of key research findings, and detailed experimental protocols to empower researchers in the field.

Anticancer Activities: Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in contemporary medicine. Benzohydrazide derivatives have shown considerable promise in this arena, with numerous studies reporting significant cytotoxic effects against a variety of cancer cell lines.[1][7][8][9]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of benzohydrazide derivatives is not attributed to a single mechanism but rather a constellation of actions that disrupt cancer cell proliferation and survival. One of the most extensively studied mechanisms is the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptors and its overexpression or aberrant activation is a hallmark of many solid tumors, including non-small cell lung cancer, breast, and colon cancer.[10] The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell growth, proliferation, and survival. Novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized as potent EGFR kinase inhibitors.[10][11][12] These compounds effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.

Beyond EGFR inhibition, other proposed anticancer mechanisms for benzohydrazide derivatives include:

-

Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]

-

Inhibition of other Kinases: Research suggests that some derivatives can inhibit other kinases crucial for cancer cell signaling, such as VEGFR-2 and c-Met.[7]

Key Findings from Recent Studies

The following table summarizes the in vitro anticancer activities of some recently developed benzohydrazide derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| H20 | A549 (Lung) | 0.46 | EGFR Kinase Inhibitor | [10][11] |

| MCF-7 (Breast) | 0.29 | [10][11] | ||

| HeLa (Cervical) | 0.15 | [10][11] | ||

| HepG2 (Liver) | 0.21 | [10][11] | ||

| Compound 4 | HCT 116 (Colon) | 1.88 | Not specified | [1] |

| Compound 14 | Human Colorectal | 37.71 | Not specified | [1] |

| Compound 5t | HeLa, L1210 | 0.66 | Not specified | [1] |

| Compound 7 | HCT116 (Colon) | 14.90 | Not specified | [1] |

| Compound 18 | Leukemia | GI% = 76.03 | VEGFR-2 & c-Met Inhibitor | [7] |

| Melanoma (MALME-3M) | GI% = 101.82 | [7] | ||

| Breast (MCF7) | GI% = 85.87 | [7] | ||

| Compound 21 | LN-229 (Glioblastoma) | 0.77 | Not specified | [13] |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI%: Growth Inhibition Percentage.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

Test benzohydrazide derivatives

-

Control drug (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzohydrazide derivatives and the control drug in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism: The EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by novel benzohydrazide derivatives.

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Antioxidant and Anti-inflammatory Activities: Quenching the Flames of Cellular Damage

Oxidative stress and inflammation are interconnected processes that play a pivotal role in the pathogenesis of numerous chronic diseases. Benzohydrazide derivatives have demonstrated significant potential as both antioxidant and anti-inflammatory agents. [2][6][14][15]

Mechanism of Action: A Dual Role in Cellular Protection

Antioxidant Activity: The antioxidant properties of benzohydrazide derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions. [6]The hydrazone moiety can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. The presence of hydroxyl or methoxy groups on the aromatic rings can further enhance this radical scavenging capacity. [2][6] Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are linked to their ability to modulate inflammatory pathways. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. [14]This can be achieved by inhibiting enzymes like cyclooxygenase (COX) or by interfering with the activation of transcription factors like NF-κB, which orchestrate the inflammatory response.

Key Findings from Recent Studies

| Compound ID | Biological Activity | Key Findings | Reference |

| T1 & T2 | Antioxidant | More active due to substituted methoxy groups | [2] |

| ohbh4 | Antioxidant | Most promising DPPH radical scavenger in its series | [6] |

| Compound 1 | Anti-inflammatory | Dose-dependent reduction in paw edema | [14][15] |

| Compound 1A | Anti-inflammatory | Significant reduction in paw edema at 20 mg/kg | [14][15] |

Experimental Protocols

1. DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test benzohydrazide derivatives

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer (517 nm)

Procedure:

-

Prepare different concentrations of the test compounds and the standard in methanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory - In Vivo)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test benzohydrazide derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

The percentage of inhibition of edema is calculated as: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of benzohydrazide derivatives to inhibit specific enzymes makes them attractive candidates for the treatment of various diseases. [4][16][17]

Key Enzyme Targets

-

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. Certain benzohydrazide derivatives have shown potent inhibitory activity against human CA isozymes I and II. [16]* Urease: This enzyme is implicated in infections caused by Helicobacter pylori and is a target for the treatment of peptic ulcers. N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been identified as potent urease inhibitors. [4]* Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some 2-(benzamido) benzohydrazide derivatives have demonstrated dual inhibitory activity against both enzymes. [17]* Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. In silico studies have suggested that some 4-hydroxybenzohydrazide derivatives could act as dual inhibitors of MAO-B and AChE. [6][18]

Experimental Protocol: In Vitro Urease Inhibition Assay

This assay is based on the measurement of ammonia produced upon the hydrolysis of urea by urease.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Phenol-hypochlorite reagent (Berthelot's reagent)

-

Test benzohydrazide derivatives

-

Standard urease inhibitor (e.g., Thiourea)

-

96-well plate

-

Spectrophotometer (625 nm)

Procedure:

-

Prepare different concentrations of the test compounds and the standard inhibitor.

-

In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of buffer.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of hypochlorite reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 625 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. [19][20]For benzohydrazide derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity. [21]

Key SAR Insights for Benzohydrazide Derivatives

-

Substitution on the Benzene Ring: The nature and position of substituents on the phenyl ring of the benzohydrazide core significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the biological target. [14]* The Hydrazone Linkage: The -C=N-NH-CO- linkage is a critical pharmacophore. Modifications to this part of the molecule, such as the introduction of different aromatic or heterocyclic aldehydes to form various hydrazones, have a profound effect on the biological activity.

-

Overall Molecular Conformation: The three-dimensional shape of the molecule is crucial for its binding to the active site of an enzyme or receptor. The presence of bulky substituents can introduce steric hindrance, while flexible linkers can allow the molecule to adopt an optimal conformation for binding.

By systematically modifying the benzohydrazide scaffold and evaluating the biological activity of the resulting analogs, researchers can build robust SAR models. [22]These models, in turn, guide the rational design of new derivatives with improved therapeutic profiles.

Future Perspectives and Conclusion

The journey of benzohydrazide derivatives from a versatile synthetic scaffold to a source of promising therapeutic leads is a testament to the power of medicinal chemistry. The diverse biological activities exhibited by this class of compounds underscore their potential to address a wide range of unmet medical needs, from combating drug-resistant infections to providing new avenues for cancer therapy.

Future research in this area will likely focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.

-

Lead Optimization: Utilizing SAR and computational modeling to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical evaluation will be necessary to translate the in vitro promise of these compounds into effective and safe medicines.

References

-

Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. [Link]

-

In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. (n.d.). PubMed. [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). PubMed Central. [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Pharmacia. [Link]

-

Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). ResearchGate. [Link]

-

Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). RSC Publishing. [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. (2025). ResearchGate. [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). PubMed. [Link]

-

Exploration of antiproliferative potential of modified triazole–benzohydrazone scaffold: Multitarget approach. (n.d.). ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]

-

Synthesis and antibacterial activity of some new quinaxaline-benzohydrazides. (2016). ResearchGate. [Link]

-

Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel Benzimidazole Hydrazides. (2010). Asian Journal of Chemistry. [Link]

-

Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2025). ResearchGate. [Link]

-

Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. [Link]

-

Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. (2025). Semantic Scholar. [Link]

-

Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. (2025). ResearchGate. [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

-

Analgesic and anti-inflammatory potential of hydrazones. (n.d.). ResearchGate. [Link]

-

Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (n.d.). PubMed. [Link]

-

A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (n.d.). PubMed. [Link]

-